mu-Conotoxin G IIIB

Description

Properties

IUPAC Name |

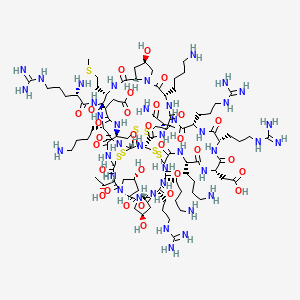

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSUYJUOBAMKKS-NCJWVJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H175N39O30S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2640.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140678-12-2 | |

| Record name | mu-Conotoxin G IIIB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 140678-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

µ-Conotoxin G IIIB discovery and origin

An In-Depth Technical Guide to the Discovery and Origin of µ-Conotoxin GIIIB

A Foreword for the Modern Researcher

This guide delves into the fascinating discovery and scientific elucidation of µ-conotoxin GIIIB (µ-CTX GIIIB), a potent neurotoxin that has become an invaluable tool in the study of voltage-gated sodium channels. As Senior Application Scientists, we recognize that a deep understanding of a molecule's origins, its initial characterization, and the methodologies employed are not merely historical footnotes. They provide a crucial foundation for contemporary research and drug development. This document is structured to provide not just a repository of facts, but a narrative that illuminates the scientific reasoning behind the discovery and the practical-know how to work with this remarkable peptide.

The Genesis of a Discovery: Unraveling the Venom of Conus geographus

The story of µ-conotoxin GIIIB begins in the venom of the piscivorous marine snail, Conus geographus.[1][2] The pioneering work of biochemists Baldomero Olivera and Lourdes J. Cruz in the 1970s and 1980s was instrumental in dissecting the complex cocktail of toxins within this venom.[3] Their research, driven by a desire to understand the potent paralytic effects of the snail's sting, led to the isolation and characterization of a family of small, cysteine-rich peptides they named conotoxins.[3][4]

Among these were the µ-conotoxins, a class of peptides that were found to specifically target and block voltage-gated sodium channels in muscle tissue.[4][5] The initial reports in the early 1980s by Sato et al. and later the more detailed characterization by Cruz, Olivera, and their colleagues laid the groundwork for our understanding of these toxins.[5][6] These seminal studies not only unveiled a new class of neurotoxins but also provided the first compelling evidence for the existence of distinct subtypes of sodium channels in different tissues.[7]

µ-Conotoxin GIIIB was identified as one of several homologous peptides within the venom of C. geographus, alongside the more abundant µ-conotoxin GIIIA. While structurally similar, the subtle differences in their amino acid sequences would later be shown to influence their bioactivity and provide valuable insights into the structure-function relationships of both the toxins and their target channels.

Biochemical and Pharmacological Profile of µ-Conotoxin GIIIB

µ-Conotoxin GIIIB is a 22-amino acid peptide characterized by a high density of positively charged residues and the presence of three hydroxyproline residues.[1] Its structure is constrained by three disulfide bonds, which are essential for its biological activity and create a compact, stable three-dimensional fold.[1] The determination of its 3D structure by NMR spectroscopy revealed a distorted 310-helix and a small β-hairpin, with the cationic side chains of arginine and lysine residues projecting into the solvent.[1] These positively charged residues are critical for the toxin's interaction with the negatively charged residues in the outer vestibule of the voltage-gated sodium channel.

Mechanism of Action: A Highly Selective Pore Blocker

The primary mechanism of action of µ-conotoxin GIIIB is the potent and selective blockade of voltage-gated sodium channels, particularly the skeletal muscle subtype, NaV1.4.[1][8] It acts as a pore blocker, physically occluding the ion-conducting pathway of the channel and preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in muscle cells.[8] This high selectivity for NaV1.4 over neuronal sodium channel subtypes makes µ-conotoxin GIIIB an invaluable pharmacological tool for distinguishing between these channel isoforms.[1]

Quantitative Data: Selectivity Profile of µ-Conotoxin GIIIB

The following table summarizes the inhibitory activity of µ-conotoxin GIIIB against various voltage-gated sodium channel subtypes. The IC50 values highlight its potent and selective action on NaV1.4.

| NaV Subtype | Species | IC50 / Kd (nM) | Reference |

| rNaV1.4 | Rat | 49 | [8] |

| hNaV1.4 | Human | 110 (GIIIA) | [8] |

| rNaV1.2 | Rat | ~17,800 (GIIIA) | [7] |

| hNaV1.7 | Human | >1000 | |

| rNaV1.3 | Rat | Significant Block | [3] |

Experimental Protocols

Isolation and Purification of µ-Conotoxin GIIIB from Conus geographus Venom

The following protocol outlines a general workflow for the isolation and purification of µ-conotoxin GIIIB from the venom of Conus geographus.

1. Venom Extraction:

-

Dissect the venom ducts from sacrificed Conus geographus specimens.

-

Homogenize the venom ducts in an appropriate extraction buffer (e.g., 0.1 M citrate buffer, pH 4.5).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the crude venom extract.

2. Size-Exclusion Chromatography (SEC):

-

Equilibrate a size-exclusion column (e.g., Sephadex G-50) with the extraction buffer.

-

Apply the crude venom extract to the column.

-

Elute the peptides with the same buffer, collecting fractions.

-

Monitor the absorbance of the eluate at 280 nm to identify protein-containing fractions.

-

Pool fractions corresponding to the molecular weight range of µ-conotoxins (around 2-3 kDa).

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 60% Mobile Phase B over 60 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Inject the pooled fractions from SEC onto the HPLC system.

-

Collect fractions corresponding to the peaks in the chromatogram.

-

µ-Conotoxin GIIIB typically elutes in the later part of the gradient due to its hydrophobicity.

4. Purity Analysis and Characterization:

-

Re-inject the collected fraction corresponding to µ-conotoxin GIIIB onto the HPLC using the same or a shallower gradient to confirm its purity.

-

Perform mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the purified peptide and confirm its identity.

-

Amino acid analysis can be performed to verify the amino acid composition.

Chemical Synthesis and Oxidative Folding of µ-Conotoxin GIIIB

The chemical synthesis of µ-conotoxin GIIIB is typically achieved through solid-phase peptide synthesis (SPPS), followed by oxidative folding to form the three critical disulfide bonds.

1. Solid-Phase Peptide Synthesis (SPPS):

-

Resin: Fmoc-Rink Amide resin is commonly used to generate the C-terminal amide.

-

Protecting Groups: Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for N-terminal protection. Acid-labile side-chain protecting groups (e.g., Trt for Cys, Boc for Lys, Pbf for Arg) are used.

-

Coupling: Amino acids are activated using coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIEA.

-

Deprotection: The Fmoc group is removed at each step using a solution of piperidine in DMF.

-

Cleavage: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and dithiothreitol).

2. Oxidative Folding:

-

The correct formation of the three disulfide bonds is a critical and often challenging step. Random oxidation can lead to a mixture of disulfide isomers, with only one being biologically active.

-

Conditions for Correct Folding:

-

Peptide Concentration: A low peptide concentration (e.g., 0.1-0.5 mg/mL) is crucial to minimize intermolecular disulfide bond formation.

-

Redox Buffer: A redox buffer containing a mixture of reduced and oxidized glutathione (GSH/GSSG) helps to facilitate disulfide bond shuffling and the formation of the thermodynamically most stable isomer. A common buffer is 0.1 M Tris-HCl or ammonium bicarbonate, pH 7.5-8.5, containing 1 mM GSH and 0.1 mM GSSG.

-

Incubation: The folding reaction is typically carried out at room temperature or 4°C for 24-48 hours with gentle stirring.

-

-

Purification of the Folded Peptide:

-

The folding mixture is acidified with TFA to stop the reaction.

-

The correctly folded µ-conotoxin GIIIB is then purified from the mixture of isomers and un-folded peptide by RP-HPLC using a similar gradient as described for the purification from venom. The biologically active isomer will have a distinct retention time.

-

Concluding Remarks

µ-Conotoxin GIIIB stands as a testament to the power of natural product discovery in advancing our understanding of fundamental biological processes. From its origins in the venom of a predatory sea snail to its current status as a highly specific molecular probe, the journey of µ-CTX GIIIB has been one of scientific rigor and innovation. This guide has aimed to provide a comprehensive overview of this journey, equipping researchers with the historical context, biochemical knowledge, and practical methodologies to effectively utilize this remarkable toxin in their own investigations. The continued study of µ-conotoxin GIIIB and its interactions with sodium channels will undoubtedly lead to further insights into the molecular basis of excitability and may pave the way for the development of novel therapeutic agents.

References

-

Hill, J. M., Alewood, P. F., & Craik, D. J. (1996). Three-dimensional solution structure of mu-conotoxin GIIIB, a specific blocker of skeletal muscle sodium channels. Biochemistry, 35(27), 8824–8835. [Link]

-

Cummins, T. R., Aglieco, F., Renganathan, M., Herzog, R. I., Dib-Hajj, S. D., & Waxman, S. G. (2001). Nav1. 6 sodium channels: effect of five mutations on channel kinetics and neuronal excitability. The Journal of neuroscience, 21(16), 5952–5961. [Link]

-

French, R. J., & Zamponi, G. W. (2005). Using the deadly µ-conotoxins as probes of voltage-gated sodium channels. Toxicon, 46(8), 841–854. [Link]

-

McMahon, K. L., et al. (2022). µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype NaV1.7. Marine Drugs, 20(9), 555. [Link]

-

Chahine, M., et al. (2005). Using the deadly μ-conotoxins as probes of voltage-gated sodium channels. Toxicon, 46(8), 841-854. [Link]

-

Cruz, L. J., Gray, W. R., Olivera, B. M., Zeikus, R. D., Kerr, L., Yoshikami, D., & Moczydlowski, E. (1985). Conus geographus toxins that discriminate between neuronal and muscle sodium channels. The Journal of biological chemistry, 260(16), 9280–9288. [Link]

-

Sato, S., Nakamura, H., Ohizumi, Y., Kobayashi, J., & Hirata, Y. (1983). The amino acid sequences of homologous hydroxyproline-containing myotoxins from the marine snail Conus geographus venom. FEBS letters, 155(2), 277–280. [Link]

-

Olivera, B. M., & Cruz, L. J. (2001). Conotoxins, in retrospect. Toxicon, 39(1), 7-14. [Link]

-

Cruz, L. J., & Olivera, B. M. (1986). Calcium channel antagonists. ω-Conotoxin from Conus magus venom. The Journal of biological chemistry, 261(14), 6230–6233. [Link]

-

Gray, W. R., Luque, A., Olivera, B. M., Barrett, J., & Cruz, L. J. (1981). Peptide toxins from Conus geographus venom. The Journal of biological chemistry, 256(10), 4734–4740. [Link]

Sources

- 1. Solution synthesis of mu-conotoxin GIIIB: optimization of the oxidative folding reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Analysis of a cone snail’s killer cocktail – The milked venom of Conus geographus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inferring Pathways of Oxidative Folding from Prefolding Free Energy Landscapes of Disulfide-Rich Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using the deadly μ-conotoxins as probes of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Introduction: The Molecular Precision of a Venom Peptide

An In-Depth Technical Guide to the Structure and Molecular Architecture of µ-Conotoxin GIIIB

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of µ-conotoxin GIIIB, a potent and highly selective peptide neurotoxin. As a Senior Application Scientist, the following sections synthesize structural data, biochemical characterization methodologies, and functional insights to offer a complete picture of this valuable molecular probe. We will delve into the causality behind experimental choices and present self-validating protocols grounded in authoritative research.

From the complex venom of the fish-hunting marine snail, Conus geographus, emerges µ-conotoxin GIIIB (µ-CTX GIIIB), a small, disulfide-rich peptide with remarkable biological specificity.[1][2][3] Conotoxins represent a vast library of neuropharmacologically active peptides, evolved for prey capture and defense.[4] The 'µ' family of conotoxins is distinguished by its potent inhibitory action on voltage-gated sodium channels (NaV).[5][6][7] µ-Conotoxin GIIIB is a canonical member of this family, prized in the scientific community for its high affinity and selectivity for the skeletal muscle sodium channel isoform, NaV1.4, making it an invaluable tool for dissecting the structure and function of these critical ion channels.[1][8][9] It physically occludes the ion-conducting pore, acting as a powerful channel blocker.[2][5][8]

Primary Structure: The Blueprint of Potency

The foundation of µ-CTX GIIIB's function is its unique 22-amino acid sequence, which includes several post-translational modifications essential for its structure and activity.[10][11]

Sequence: Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Arg-Lys-Cys-Lys-Asp-Arg-Arg-Cys-Lys-Hyp-Met-Lys-Cys-Cys-Ala-NH2[12]

Key features of the primary structure include:

-

Six Cysteine Residues: These form three intramolecular disulfide bonds that rigidly constrain the peptide's three-dimensional fold.[5]

-

Three Hydroxyproline (Hyp) Residues: Represented as 'O' in some notations, these modified prolines contribute to the structural stability of the toxin.[8]

-

High Net Positive Charge: The sequence is rich in basic amino acid residues (Arginine and Lysine), resulting in a net charge of +7 at physiological pH.[5] This dense cationic character is a critical determinant of its interaction with the sodium channel.[5][9]

-

C-Terminal Amidation: The C-terminus is amidated, a common feature in bioactive peptides that enhances stability by protecting against C-terminal exopeptidases.

Table 1: Physicochemical Properties of µ-Conotoxin GIIIB

| Property | Value | Source |

| Amino Acid Count | 22 | [1][11] |

| Molecular Weight | ~2640 Da | [12] |

| UniProt ID | P01524 | [11] |

| PDB ID (NMR Structure) | 1GIB | [1][13] |

| Cysteine Framework | III (CC-C-C-CC) | [7] |

| Source Organism | Conus geographus | [1][9][11] |

Three-Dimensional Architecture: A Rigid Scaffold for Channel Binding

The solution structure of µ-CTX GIIIB, determined by 2D NMR spectroscopy, reveals a compact and globular fold stabilized by its three disulfide bridges.[1][9] This rigid architecture is essential for presenting the key binding residues in the correct orientation to interact with the NaV1.4 channel.

The structure consists of:

The core of the molecule is formed by the interconnection of the helical and sheet elements by two of the disulfide bonds, creating a structural motif with similarities to the cystine-stabilized α/β (CSαβ) fold found in other toxins like scorpion toxins and insect defensins.[1][9]

Disulfide Connectivity: The Structural Linchpin

The precise pairing of the six cysteine residues is non-negotiable for biological activity. Incorrect disulfide pairing during synthesis leads to misfolded isomers with dramatically reduced or no potency.[10][14] The native, active conformation of µ-CTX GIIIB has the following disulfide connectivity:

This specific arrangement locks the peptide into its pyramidal shape, from which the side chains of the eight arginine and lysine residues project radially into the solvent.[1][9] This arrangement creates a positively charged surface perfectly poised to interact with anionic sites within the outer vestibule of the sodium channel.[9]

Caption: Disulfide bond connectivity in µ-Conotoxin GIIIB.

Experimental Workflow: From Linear Chain to Active Toxin

The characterization and structural determination of µ-CTX GIIIB relies on a multi-step workflow that combines chemical synthesis, controlled protein folding, and advanced analytical techniques. The causality for this sequence of protocols is to first build the primary structure, then guide it to its native tertiary structure, and finally, validate that structure at multiple levels.

Sources

- 1. rcsb.org [rcsb.org]

- 2. Effects of µ-Conotoxin GIIIB on the cellular activity of mouse skeletal musculoblast: combined transcriptome and proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using the deadly μ-conotoxins as probes of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Individual Disulfide Bonds of μ-Conotoxin GIIIA in the Inhibition of NaV1.4 [mdpi.com]

- 8. smartox-biotech.com [smartox-biotech.com]

- 9. Three-dimensional solution structure of mu-conotoxin GIIIB, a specific blocker of skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solution synthesis of mu-conotoxin GIIIB: optimization of the oxidative folding reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. moleculardepot.com [moleculardepot.com]

- 13. researchgate.net [researchgate.net]

- 14. Distinct disulfide isomers of μ-conotoxins KIIIA and KIIIB block voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of µ-Conotoxin GIIIB on Voltage-Gated Sodium Channels

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction between the potent neurotoxin µ-conotoxin GIIIB and voltage-gated sodium channels (Nav). Tailored for researchers, scientists, and drug development professionals, this document delves into the structural basis of the toxin's high-affinity binding, its remarkable subtype selectivity, and the functional consequences of this interaction. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of µ-conotoxin GIIIB's activity, aiming to equip researchers with the practical knowledge required for their investigations.

Introduction: The Molecular Precision of a Venom Peptide

Derived from the venom of the marine cone snail Conus geographus, µ-conotoxin GIIIB is a 22-amino acid peptide renowned for its exquisite potency and selectivity as a blocker of voltage-gated sodium channels.[1][2][3][4] Structurally, GIIIB is a compact and highly stable molecule, constrained by three intramolecular disulfide bridges that create a rigid scaffold.[2][3][5] This structural rigidity, combined with a high density of positively charged arginine and lysine residues, preordains its function as a potent channel blocker.[2][5] µ-conotoxins, including GIIIB, are classified as guanidinium toxins, a group that also includes tetrodotoxin (TTX) and saxitoxin (STX), all of which act by physically occluding the ion conduction pore of Nav channels.[5]

What distinguishes µ-conotoxin GIIIB as a powerful molecular probe and a potential therapeutic lead is its profound selectivity for the skeletal muscle sodium channel isoform, Nav1.4, over its neuronal and cardiac counterparts.[1][4][6] This guide will elucidate the precise mechanism of this interaction, from the atomic level binding determinants to the functional inhibition of sodium ion flux, and provide the methodological framework to study these phenomena in a laboratory setting.

The Core Mechanism: A High-Affinity Pore Block

The primary mechanism of action of µ-conotoxin GIIIB is the physical obstruction of the sodium ion permeation pathway.[1][4][5] It binds with a 1:1 stoichiometry to the outer vestibule of the Nav channel, effectively acting as a molecular "cork" that prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in excitable cells.[5]

Binding at Neurotoxin Site 1

µ-conotoxin GIIIB targets the highly conserved neurotoxin binding site 1 of the Nav channel.[4][7][8] This site is a critical region formed by the P-loops (the extracellular loops between transmembrane segments S5 and S6) of the four homologous domains (I-IV) that constitute the channel's pore.[5][7] The toxin's binding to this site is competitive with other site 1 ligands like TTX and STX.[5][7][8]

The Molecular Basis of High-Affinity and Selectivity

The remarkable affinity and selectivity of GIIIB for the Nav1.4 isoform are dictated by a series of specific electrostatic and steric interactions between the toxin and the channel.[5][9] The positively charged arginine and lysine residues on the surface of GIIIB are crucial for its biological activity.[2][5] These cationic residues form strong electrostatic interactions with negatively charged amino acid residues located in the outer vestibule of the Nav1.4 channel.[2]

Mutagenesis studies have identified key negatively charged residues in domain II of the rat skeletal muscle Nav channel (rNav1.4) as being critical for high-affinity GIIIB binding. Specifically, converting the aspartate at position 762 and the glutamate at position 765 to neutral cysteine residues results in a dramatic, approximately 100-fold decrease in the blocking potency of the toxin.[1] The non-conservative nature of these and other residues in the P-loops of different Nav channel isoforms is the primary determinant of GIIIB's selectivity. For instance, the cardiac Nav1.5 and most neuronal Nav channels lack this precise arrangement of acidic residues, leading to a significantly lower binding affinity, often by a factor of 1000-fold or more.[1][5]

The interaction is not solely electrostatic. The rigid, three-dimensional structure of GIIIB, including the presence of hydroxyproline residues, creates a specific shape that complements the topography of the Nav1.4 outer vestibule, further contributing to the stability of the toxin-channel complex.[1][2][3]

The following diagram illustrates the binding of µ-conotoxin GIIIB to the outer pore of a voltage-gated sodium channel.

Caption: µ-Conotoxin GIIIB physically occludes the Nav channel pore.

Quantitative Analysis of µ-Conotoxin GIIIB Activity

The inhibitory potency of µ-conotoxin GIIIB is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the toxin required to block 50% of the sodium current. The following table summarizes representative IC₅₀ values of GIIIB for various Nav channel subtypes, highlighting its selectivity.

| Nav Channel Subtype | Tissue Expression | IC₅₀ (nM) | Reference |

| rNav1.4 | Rat Skeletal Muscle | ~20-50 | [1][9] |

| hNav1.4 | Human Skeletal Muscle | ~1200 | [9] |

| rNav1.1, rNav1.2, rNav1.3, rNav1.6, rNav1.7 | Rat Neuronal | >1000 | [5][10] |

| rNav1.5 | Rat Cardiac | >1000 | [5] |

| hNav1.7 | Human Neuronal | Inactive at 1 µM | [11] |

Note: IC₅₀ values can vary depending on the experimental system (e.g., Xenopus oocytes vs. mammalian cells) and specific experimental conditions.

Experimental Methodologies for Characterizing µ-Conotoxin GIIIB

A robust understanding of the interaction between µ-conotoxin GIIIB and Nav channels relies on precise and well-controlled experimental techniques. This section provides detailed, step-by-step protocols for key methodologies.

Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful technique for studying ion channels expressed in a heterologous system, allowing for precise control of the membrane potential and accurate measurement of ionic currents.[12][13]

Experimental Workflow Diagram:

Caption: Workflow for TEVC analysis of µ-conotoxin GIIIB activity.

Step-by-Step Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Prepare high-quality capped cRNA encoding the desired Nav channel α-subunit (and β-subunits, if required) using in vitro transcription.

-

Inject approximately 50 nL of cRNA (at a concentration of ~0.5-1 µg/µL) into each oocyte.

-

Incubate the injected oocytes at 18°C for 2-5 days in ND96 solution to allow for channel expression.

-

-

Solutions:

-

ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH adjusted to 7.5 with NaOH.

-

Electrode Filling Solution: 3 M KCl.

-

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.

-

Clamp the oocyte at a holding potential of -80 mV.

-

To elicit sodium currents, apply a depolarizing voltage step protocol. A typical protocol would be a 50-100 ms step to -10 mV or 0 mV, the potential at which the peak sodium current is typically observed.

-

Record the baseline sodium current in the absence of the toxin.

-

Perfuse the chamber with ND96 solution containing varying concentrations of µ-conotoxin GIIIB (e.g., from 1 nM to 10 µM) and record the sodium current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward sodium current amplitude before and after toxin application.

-

Calculate the percentage of current inhibition for each toxin concentration.

-

Plot the percentage of inhibition against the logarithm of the toxin concentration and fit the data to a Hill equation to determine the IC₅₀ value and the Hill coefficient.

-

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique offers a more physiologically relevant system for studying ion channels by using mammalian cell lines (e.g., HEK293) stably or transiently expressing the Nav channel of interest.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Transfect the cells with plasmids encoding the desired Nav channel subunits using a suitable transfection reagent. Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify successfully transfected cells.

-

Record from the cells 24-48 hours post-transfection.

-

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Whole-Cell Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Identify a transfected cell and form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to record a family of sodium currents and determine the current-voltage relationship.

-

Apply µ-conotoxin GIIIB via the extracellular solution and repeat the voltage-step protocol to measure the extent of block.

-

-

Data Analysis:

-

Analysis is similar to that for TEVC, focusing on the reduction of peak current amplitude to determine the IC₅₀.

-

Implications for Research and Drug Development

The high selectivity of µ-conotoxin GIIIB for Nav1.4 makes it an invaluable pharmacological tool for discriminating between different Nav channel isoforms in native tissues and for elucidating their physiological roles.[1] Its ability to potently block skeletal muscle sodium channels has also spurred interest in its potential as a therapeutic agent, for instance, as a muscle relaxant in certain clinical settings. The detailed understanding of its binding site provides a structural template for the rational design of novel, subtype-selective Nav channel modulators with improved therapeutic profiles.[13]

Conclusion

µ-Conotoxin GIIIB represents a masterful example of nature's ability to evolve highly specific molecular tools. Its mechanism of action—a high-affinity, selective pore block of the Nav1.4 channel—is now understood in considerable detail, thanks to a combination of structural biology, molecular pharmacology, and electrophysiology. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the fascinating biology of this potent peptide and to leverage its unique properties for both fundamental research and the development of next-generation therapeutics targeting voltage-gated sodium channels.

References

-

µ-Conotoxin-GIIIB Supplier | Nav1.4 sodium channel blocker - Smartox Biotechnology. [Link]

-

Structural Basis for the Inhibition of Voltage-gated Sodium Channels by Conotoxin μO§-GVIIJ - PMC - PubMed Central. [Link]

-

Three-dimensional solution structure of mu-conotoxin GIIIB, a specific blocker of skeletal muscle sodium channels - PubMed. [Link]

-

Three-Dimensional Solution Structure of μ-Conotoxin GIIIB, a Specific Blocker of Skeletal Muscle Sodium Channels, - American Chemical Society. [Link]

-

Effects of µ-Conotoxin GIIIB on the cellular activity of mouse skeletal musculoblast: combined transcriptome and proteome analysis - PMC - PubMed Central. [Link]

-

Using the deadly μ-conotoxins as probes of voltage-gated sodium channels - PMC. [Link]

-

Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins - PMC - PubMed Central - NIH. [Link]

-

Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels - MDPI. [Link]

-

Whole Cell Patch Clamp Protocol. [Link]

-

Two-electrode voltage-clamp (TEVC). [Link]

-

Two-electrode voltage clamp - PubMed. [Link]

-

Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PubMed Central. [Link]

-

µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype NaV1.7 - MDPI. [Link]

-

μ-Conotoxins that differentially block sodium channels NaV1.1 through 1.8 identify those responsible for action potentials in sciatic nerve | PNAS. [Link]

-

Systematic study of binding of μ-conotoxins to the sodium channel NaV1.4 - PubMed. [Link]

Sources

- 1. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Simulations of Disulfide-Rich Venom Peptides with Ion Channels and Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Modeling of Peptide Toxin - Ion Channel Interactions using RosettaDock | bioRxiv [biorxiv.org]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. escholarship.org [escholarship.org]

- 7. Water Thermodynamics of Peptide Toxin Binding Sites on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Site-directed mutagenesis to study the structure-function relationships of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

µ-Conotoxin G IIIB function as a skeletal muscle sodium channel blocker

An In-Depth Technical Guide to µ-Conotoxin GIIIB: A Potent and Selective Blocker of Skeletal Muscle Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

µ-Conotoxin GIIIB is a 22-amino acid peptide originally isolated from the venom of the marine cone snail, Conus geographus.[1][2] As a member of the µ-conotoxin family, it functions as a highly potent and selective antagonist of the voltage-gated sodium channel subtype NaV1.4, which is predominantly expressed in skeletal muscle.[1][3][4] This exquisite selectivity makes µ-conotoxin GIIIB an invaluable pharmacological tool for dissecting the roles of NaV1.4 in cellular excitability and a foundational scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of µ-conotoxin GIIIB, detailing its molecular structure, mechanism of action, key experimental protocols for its study, and its applications in biomedical research.

Molecular Profile of µ-Conotoxin GIIIB

The function of µ-conotoxin GIIIB is intrinsically linked to its unique and stable three-dimensional structure.

Primary and Tertiary Structure

µ-Conotoxin GIIIB is a 22-residue polypeptide characterized by the presence of three post-translationally modified hydroxyproline residues and a C-terminal amidation.[1] Its structure is rigidly defined by three intramolecular disulfide bonds (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21) that create a compact, globular fold.[5][6] This fold consists of a distorted 310-helix and a small β-hairpin, a motif that provides remarkable stability.[1][5][7]

A defining feature of GIIIB is the spatial arrangement of its eight arginine and lysine residues. These cationic side chains project outwards from the peptide's core, creating a positively charged surface that is critical for its interaction with the negatively charged outer vestibule of the sodium channel.[7][8]

Physicochemical Properties

A summary of the key molecular properties of µ-conotoxin GIIIB is presented below.

| Property | Description | Source |

| Amino Acid Sequence | Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Arg-Lys-Cys-Lys-Asp-Arg-Arg-Cys-Lys-Hyp-Met-Lys-Cys-Cys-Ala-NH₂ | [6] |

| Molecular Weight | ~2640 g/mol | [6] |

| Disulfide Connectivity | Cys3-Cys15, Cys4-Cys20, Cys10-Cys21 | [6] |

| Key Features | 3 Hydroxyproline (Hyp) residues; 8 cationic residues (Arg, Lys) | [1][7] |

| Family | M-superfamily of conotoxins | [2][4] |

Mechanism of Action: High-Affinity Blockade of NaV1.4

µ-Conotoxin GIIIB exerts its paralytic effect by physically occluding the ion-conducting pore of the NaV1.4 channel.[1][8] This interaction is both high-affinity and highly selective, forming the basis of its utility and biological function.

The Target: The NaV1.4 Channel

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle fibers.[3] The NaV family in mammals comprises nine distinct isoforms (NaV1.1–NaV1.9), each with a unique tissue distribution and biophysical properties.[3][9] NaV1.4 is the primary isoform found in adult skeletal muscle, where it is responsible for the rapid membrane depolarization that leads to muscle contraction.[9]

Pore Occlusion and Selectivity

µ-Conotoxin GIIIB binds to the outer vestibule of the NaV1.4 channel at a receptor site known as "neurotoxin binding site 1".[3] This binding physically obstructs the passage of sodium ions, thereby preventing the generation of an action potential and causing muscle paralysis.[1][8]

The remarkable feature of GIIIB is its selectivity. It exhibits at least a 1000-fold greater affinity for the skeletal muscle NaV1.4 isoform compared to neuronal or cardiac sodium channel isoforms.[1][3] This specificity arises from subtle differences in the amino acid sequences of the outer pore region, or P-loops, of the various NaV channel isoforms.

The interaction is primarily electrostatic. The positively charged lysine and arginine residues on GIIIB form strong ionic bonds with negatively charged aspartate and glutamate residues in the P-loop of the NaV1.4 channel's Domain II.[10] Studies have shown that mutating the acidic residues at positions 762 and 765 in the rat skeletal muscle NaV channel (rNaV1.4) to neutral or positive residues can increase the IC₅₀ for GIIIB by approximately 100-fold or more, confirming their critical role as key determinants of high-affinity binding.[10]

Structure-Activity Relationship (SAR)

Site-directed mutagenesis studies have been crucial in elucidating the functional importance of specific residues. The positively charged residue Arginine-13 (Arg13) has been identified as particularly critical for the toxin's blocking activity.[4][11] Replacing Arg13 with a neutral alanine residue ([Ala13]GIIIA) results in a near-complete loss of function, even though the peptide's overall three-dimensional structure remains unchanged.[11] This provides definitive evidence that Arg13 is not merely a structural component but directly participates in the binding interaction with the sodium channel.[11]

Key Experimental Protocols

Investigating the function of µ-conotoxin GIIIB requires a combination of peptide synthesis, purification, and functional characterization techniques.

Peptide Synthesis and Oxidative Folding

Due to its small size, µ-conotoxin GIIIB can be produced via chemical synthesis, most commonly through solid-phase peptide synthesis (SPPS).[3][12][13]

Causality in Synthesis: The primary challenge in synthesizing cysteine-rich peptides like GIIIB is ensuring the correct formation of the three native disulfide bonds during the oxidative folding step.[12] Incorrect pairings lead to misfolded, inactive isomers. The folding process is typically performed under dilute peptide concentrations in a redox buffer system to promote the thermodynamically most stable conformation, which corresponds to the biologically active form.[12] Optimization of pH, temperature, and redox reagents is critical for maximizing the yield of the correctly folded peptide.

Functional Analysis via Whole-Cell Patch-Clamp Electrophysiology

The gold standard for quantifying the inhibitory effect of GIIIB on NaV1.4 is the whole-cell patch-clamp technique.[14][15] This method allows for the direct measurement of ionic currents across the cell membrane in real-time.

Self-Validating Protocol: This protocol incorporates internal controls and systematic steps to ensure data integrity. The initial characterization of baseline currents before toxin application serves as an internal control for each cell recorded.

Step-by-Step Methodology:

-

Cell Preparation: Utilize a mammalian cell line (e.g., HEK293 or CHO) stably or transiently expressing the human NaV1.4 α-subunit. Culture cells on glass coverslips suitable for microscopy.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH. Causality: This solution mimics physiological ionic conditions. K⁺ and Ca²⁺ channel blockers (e.g., CsCl, CdCl₂) can be added to isolate Na⁺ currents.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Causality: CsF is used to block outward K⁺ currents from within the cell, ensuring the recorded inward current is predominantly carried by Na⁺ ions. EGTA chelates intracellular calcium.

-

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Approach a target cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure to allow the formation of a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol & Data Acquisition:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all NaV channels are in a closed, ready-to-activate state.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit a transient inward Na⁺ current.

-

Record baseline currents for 2-3 minutes to ensure stability.

-

-

Toxin Application: Perfuse the external solution containing a known concentration of µ-conotoxin GIIIB over the cell. Continuously record the Na⁺ current until a steady-state block is achieved.

-

Dose-Response Analysis: Repeat the experiment with a range of GIIIB concentrations. Plot the percentage of current inhibition against the logarithm of the toxin concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Selectivity Profile and Comparative Data

The defining characteristic of µ-conotoxin GIIIB is its high selectivity for NaV1.4. The table below summarizes its activity across various NaV channel isoforms, highlighting its preference for the skeletal muscle subtype.

| NaV Isoform | Tissue Predominance | µ-Conotoxin GIIIB Affinity (IC₅₀/K𝘥) | Reference(s) |

| NaV1.4 | Skeletal Muscle | ~20-50 nM | [1][16] |

| NaV1.1 | Central Nervous System | >10 µM | [9] |

| NaV1.2 | Central Nervous System | >10 µM | [9] |

| NaV1.3 | Central Nervous System (embryonic) | Weak Block / High µM | [9][17] |

| NaV1.5 | Cardiac Muscle | Insensitive / >10 µM | [9] |

| NaV1.7 | Peripheral Nervous System | Weak Block / High µM | [9][18] |

Note: Affinity values can vary depending on the experimental system (e.g., species of channel, expression system, and assay type).

Applications and Future Directions

A Precision Research Tool

The high selectivity of µ-conotoxin GIIIB makes it an indispensable tool for pharmacological research.[1][7][19] It allows scientists to:

-

Isolate and Characterize NaV1.4 Currents: In tissues or cells expressing multiple NaV subtypes, GIIIB can be used to specifically block NaV1.4, thereby isolating the contributions of other channels to cellular excitability.

-

Validate Channel Expression: It serves as a functional probe to confirm the presence of NaV1.4 in a given preparation.

-

Study Channel Biophysics: By binding to a well-defined external site, it helps in probing the structure and function of the channel's outer pore.

Therapeutic Potential and Drug Development

While its primary use remains in the laboratory, the potent myorelaxant properties of µ-conotoxins have prompted investigations into their therapeutic potential.[3] Focal administration could be explored for conditions requiring localized muscle relaxation. However, significant hurdles, such as its peptide nature (leading to poor oral bioavailability and potential immunogenicity) and the challenge of systemic delivery, must be overcome for broader clinical applications.

The true value of GIIIB in drug development may lie in its use as a structural template. By understanding the precise molecular interactions that confer its high selectivity for NaV1.4, researchers can design smaller, non-peptide molecules (peptidomimetics) that replicate this blocking action while possessing more favorable drug-like properties.

Conclusion

µ-Conotoxin GIIIB represents a masterclass in molecular evolution, a peptide refined over millions of years to potently and selectively neutralize its target. For scientists, it is more than just a toxin; it is a high-precision instrument for exploring the complex world of ion channel physiology. Its well-defined structure, specific mechanism of action, and stark selectivity provide a robust framework for investigating skeletal muscle function and dysfunction, and continue to inspire the rational design of next-generation therapeutics targeting voltage-gated sodium channels.

References

-

Smartox Biotechnology. µ-conotoxin-GIIIB Supplier I Nav1.4 sodium channel blocker.

-

Green, B. R., Bulaj, G., & Norton, R. S. (2014). Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity. Future medicinal chemistry, 6(15), 1677–1698.

-

Hill, J. M., Alewood, P. F., & Craik, D. J. (1996). Three-dimensional solution structure of mu-conotoxin GIIIB, a specific blocker of skeletal muscle sodium channels. Biochemistry, 35(27), 8824–8835.

-

Le Gall, F., Giraud, M., & Mourier, G. (2017). A review on conotoxins targeting ion channels and acetylcholine receptors of the vertebrate neuromuscular junction. Acta chimica Slovenica, 64(4), 747–760.

-

Green, B. R., Bulaj, G., & Norton, R. S. (2014). Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity. Future medicinal chemistry, 6(15), 1677–1698.

-

Wilson, M. J., Yoshikami, D., Azam, L., Gajewiak, J., Olivera, B. M., Bulaj, G., & Zhang, M. M. (2015). Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins. Toxins, 7(11), 4493–4518.

-

Akondi, K. B., Muttenthaler, M., Dutertre, S., Kaas, Q., Craik, D. J., Lewis, R. J., & Alewood, P. F. (2014). The M-superfamily of conotoxins: a review. Marine drugs, 12(4), 2175–2207.

-

Kubo, S., Chino, N., Watanabe, T. X., Kimura, T., & Sakakibara, S. (1993). Solution synthesis of mu-conotoxin GIIIB: optimization of the oxidative folding reaction. Peptide research, 6(2), 66–72.

-

Hill, J. M., Alewood, P. F., & Craik, D. J. (1996). Three-Dimensional Solution Structure of μ-Conotoxin GIIIB, a Specific Blocker of Skeletal Muscle Sodium Channels. Biochemistry, 35(27), 8824-8835.

-

Wilson, M. J., et al. (2014). Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity. Semantic Scholar.

-

Lewis, R. J., & Garcia, M. L. (2003). Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels. Toxins, 13(10), 693.

-

Jia, P., et al. (2023). Effects of µ-Conotoxin GIIIB on the cellular activity of mouse skeletal musculoblast: combined transcriptome and proteome analysis. BMC Genomics, 24(1), 600.

-

Li, R. A., Ennis, I. L., Velez, P., Tomaselli, G. F., & Marban, E. (2000). Novel structural determinants of mu-conotoxin (GIIIB) block in rat skeletal muscle (mu1) Na+ channels. The Journal of biological chemistry, 275(36), 27551–27558.

-

BenchChem. (n.d.). mu-Conotoxin GIIIB | 140678-12-2.

-

Deuis, J. R., et al. (2022). µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype NaV1.7. Toxins, 14(9), 600.

-

Wilson, M. J., et al. (2011). μ-Conotoxins that differentially block sodium channels NaV1.1 through 1.8 identify those responsible for action potentials in sciatic nerve. Proceedings of the National Academy of Sciences of the United States of America, 108(25), 10302–10307.

-

Wakamatsu, K., et al. (1992). Structure-activity relationships of mu-conotoxin GIIIA: structure determination of active and inactive sodium channel blocker peptides by NMR and simulated annealing calculations. Biochemistry, 31(49), 12577–12584.

-

Patel, D., Mahdavi, S., & Kuyucak, S. (2014). Systematic study of binding of μ-conotoxins to the sodium channel NaV1.4. Toxins, 6(12), 3454–3470.

-

Peigneur, S., et al. (2012). Mechanism and molecular basis for the sodium channel subtype specificity of µ-conopeptide CnIIIC. British journal of pharmacology, 166(4), 1363–1376.

-

Wakamatsu, K., et al. (1992). Structure-activity relationships of .mu.-conotoxin GIIIA: structure determination of active and inactive sodium channel blocker peptides by NMR and simulated annealing calculations. Biochemistry, 31(49), 12577-12584.

-

Dudley, S. C. Jr. (2004). Using the deadly μ-conotoxins as probes of voltage-gated sodium channels. The Journal of general physiology, 123(5), 485–491.

-

Molecular Depot. (n.d.). µ-Conotoxin GIIIB.

-

Nishiuchi, Y., Kumagaye, K., Noda, Y., Watanabe, T. X., & Sakakibara, S. (1986). Synthesis of mu-conotoxin GIIIA: a chemical probe for sodium channels. Biopolymers, 25 Suppl, S61–S68.

-

Jin, A. H., et al. (2023). Structural characterisation of a cysteine-rich conotoxin, sigma(σ)S-GVIIIA, extracted from the defensive venom of the marine cone snail Conus geographus. Journal of proteome research.

-

Patel, D., Mahdavi, S., & Kuyucak, S. (2014). Systematic Study of Binding of μ-Conotoxins to the Sodium Channel NaV1.4. Toxins, 6(12), 3454-3470.

-

De la Rosa, V., & Cuny, G. D. (2018). Conotoxins Targeting Neuronal Voltage-Gated Sodium Channel Subtypes: Potential Analgesics?. Marine drugs, 16(10), 386.

-

Jia, P., et al. (2023). Effects of µ-Conotoxin GIIIB on the cellular activity of mouse skeletal musculoblast: combined transcriptome and proteome analysis. BMC genomics, 24(1), 600.

-

Lewis, R. J., & Garcia, M. L. (2003). Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels. Toxins, 13(10), 693.

-

Axol Bioscience. (n.d.). Patch-clamp protocol.

-

University of Bristol. (n.d.). Whole Cell Patch Clamp Protocol.

-

Labome. (n.d.). Patch Clamp Protocol.

-

González-Cano, R., et al. (2022). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. Frontiers in pharmacology, 13, 977935.

Sources

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. Effects of µ-Conotoxin GIIIB on the cellular activity of mouse skeletal musculoblast: combined transcriptome and proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The M-superfamily of conotoxins: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. moleculardepot.com [moleculardepot.com]

- 7. Three-dimensional solution structure of mu-conotoxin GIIIB, a specific blocker of skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using the deadly μ-conotoxins as probes of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Novel structural determinants of mu-conotoxin (GIIIB) block in rat skeletal muscle (mu1) Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of mu-conotoxin GIIIA: structure determination of active and inactive sodium channel blocker peptides by NMR and simulated annealing calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solution synthesis of mu-conotoxin GIIIB: optimization of the oxidative folding reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of mu-conotoxin GIIIA: a chemical probe for sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. A review on conotoxins targeting ion channels and acetylcholine receptors of the vertebrate neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Three-Dimensional Solution Structure of µ-Conotoxin GIIIB

This guide provides an in-depth exploration of the three-dimensional solution structure of µ-Conotoxin GIIIB, a potent and selective blocker of skeletal muscle voltage-gated sodium channels (Nav1.4).[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a comprehensive understanding of the experimental rationale, detailed methodologies, and functional implications of this fascinating neurotoxin.

Introduction: The Significance of µ-Conotoxin GIIIB

µ-Conotoxin GIIIB is a 22-residue polypeptide isolated from the venom of the marine cone snail Conus geographus.[1][3][4] Like other members of the µ-conotoxin family, it is characterized by a high density of basic residues and a rigid structure stabilized by three intramolecular disulfide bonds.[3][5][6] Its remarkable selectivity for the Nav1.4 isoform makes it an invaluable molecular probe for studying the structure and function of these channels and a potential lead compound for the development of novel therapeutics targeting neuromuscular disorders.[1][2][3] Understanding its precise three-dimensional structure is paramount to elucidating its mechanism of action and guiding the design of synthetic analogs with improved pharmacological properties.

Elucidating the Structure: A Symphony of Synthesis and Spectroscopy

The determination of the three-dimensional structure of µ-Conotoxin GIIIB is a multi-step process that begins with the synthesis of the peptide and culminates in the computational calculation and validation of its atomic coordinates. This section will detail the causality behind the experimental choices at each stage.

Chemical Synthesis and Oxidative Folding: Crafting the Molecular Scaffold

Given the small size of µ-Conotoxin GIIIB, chemical synthesis is the preferred method for obtaining the quantities required for structural studies. Solid-phase peptide synthesis (SPPS) offers a robust and efficient route to the linear 22-amino acid precursor.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of µ-Conotoxin GIIIB

-

Resin Selection: A Rink Amide resin is typically chosen to yield a C-terminally amidated peptide, mimicking the native toxin.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For µ-Conotoxin GIIIB, this includes the non-standard amino acid hydroxyproline.

-

Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling cycle.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The subsequent formation of the three correct disulfide bonds from the six cysteine residues is a critical and often challenging step. The oxidative folding process can yield multiple disulfide isomers, only one of which possesses the native biological activity.[7]

Experimental Protocol: Oxidative Folding of µ-Conotoxin GIIIB

-

Reduced Peptide Solution: The purified linear peptide is dissolved in a slightly alkaline buffer (pH ~8) at a low concentration (e.g., 1 x 10-5 M) to favor intramolecular over intermolecular disulfide bond formation.

-

Air Oxidation: The solution is stirred in the presence of air, allowing for the gradual oxidation of the thiol groups to form disulfide bonds.

-

Monitoring the Reaction: The folding process is monitored by RP-HPLC, which can separate the different disulfide isomers.

-

Purification of the Native Isomer: The correctly folded, biologically active isomer is purified from the folding mixture using RP-HPLC. The identity of the native isomer is confirmed by its biological activity and comparison to the natural toxin.

The choice of folding conditions, including pH, temperature, and the use of redox reagents, can significantly influence the yield of the desired isomer.[7] For µ-conotoxins, the amino acid sequence itself, rather than just the cysteine pattern, plays a crucial role in directing the folding pathway.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

Two-dimensional proton (¹H) NMR spectroscopy is the cornerstone for determining the solution structure of small peptides like µ-Conotoxin GIIIB.[1][2][4] This technique provides information about the through-bond and through-space proximity of protons, which are then used as constraints in the structure calculation process.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A 1-2 mM sample of purified, correctly folded µ-Conotoxin GIIIB is dissolved in a 90% H₂O/10% D₂O mixture. The D₂O provides a lock signal for the NMR spectrometer. The pH is adjusted to be in the range of 3-5 to slow down the exchange of amide protons with the solvent.

-

Acquisition of 2D NMR Spectra: A suite of 2D NMR experiments is performed to obtain the necessary structural information. The key experiments include:

-

Total Correlation Spectroscopy (TOCSY): This experiment establishes through-bond correlations between all protons within a single amino acid residue's spin system. This is crucial for assigning the resonances to specific amino acids.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same or different amino acid residues. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing the distance restraints for structure calculation.

-

-

Resonance Assignment: The first step in analyzing the NMR data is to assign every proton resonance to its specific position in the peptide sequence. This is achieved by a sequential assignment strategy, using the TOCSY spectra to identify the amino acid spin systems and the NOESY spectra to link adjacent residues.

The following diagram illustrates the general workflow for NMR-based structure determination.

Caption: Workflow for the determination of the 3D solution structure of µ-Conotoxin GIIIB.

The Molecular Blueprint: Structural Features of µ-Conotoxin GIIIB

The analysis of NMR data for µ-Conotoxin GIIIB yielded a set of structural restraints that were used to calculate a family of structures consistent with the experimental data.

| Structural Statistics for µ-Conotoxin GIIIB | Value |

| Number of Distance Restraints (from NOEs) | 289 |

| Number of Dihedral Angle Restraints | 14 (9 backbone, 5 side chain) |

| RMSD for backbone atoms (residues 3-21) | 0.74 Å |

| RMSD for all heavy atoms (residues 3-21) | 2.54 Å |

| RMSD for backbone atoms (all residues) | 1.22 Å |

| RMSD for all heavy atoms (all residues) | 2.48 Å |

Data sourced from Hill et al., 1996.[1][4]

The resulting structure of µ-Conotoxin GIIIB is compact and well-defined, particularly in the core region stabilized by the disulfide bonds.[1][4] Key structural features include:

-

A Distorted 310-Helix: This helical segment is a prominent feature of the structure.

-

A Small β-Hairpin: A short anti-parallel β-sheet contributes to the compact fold.

-

A cis-Hydroxyproline: The presence of a cis peptide bond involving a hydroxyproline residue is an unusual and important structural feature.[1][4]

-

Three Disulfide Bonds: These covalent cross-links (Cys3-Cys15, Cys4-Cys20, Cys10-Cys21) are essential for maintaining the global fold and biological activity of the toxin.[9]

-

A Cluster of Cationic Residues: A significant number of arginine and lysine side chains project into the solvent, creating a positively charged surface that is critical for the toxin's interaction with the sodium channel.[1][8]

The overall fold of µ-Conotoxin GIIIB is similar to that of its close analog, µ-Conotoxin GIIIA, suggesting a conserved structural scaffold for their biological activity.[5]

Structure-Function Relationship: The Molecular Basis of Sodium Channel Blockade

The three-dimensional structure of µ-Conotoxin GIIIB provides a framework for understanding its potent and selective inhibition of the Nav1.4 channel. The toxin is thought to act as a pore blocker, physically occluding the ion conduction pathway.[3][5][6]

The positively charged face of the molecule, formed by the clustering of arginine and lysine residues, is believed to interact with negatively charged residues in the outer vestibule of the sodium channel.[1][8] Mutagenesis studies on the related µ-Conotoxin GIIIA have shown that Arg13 is a particularly critical residue for this interaction.[10] The replacement of this single residue with alanine results in a dramatic loss of biological activity, without significantly altering the overall conformation of the peptide.[10] This strongly suggests that the side chain of Arg13 directly interacts with the sodium channel.

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of Nav1.4 channel blockade by µ-Conotoxin GIIIB.

Conclusion and Future Perspectives

The determination of the three-dimensional solution structure of µ-Conotoxin GIIIB has been a landmark achievement, providing invaluable insights into the molecular basis of its biological activity. This knowledge serves as a critical foundation for the rational design of novel therapeutics. Future research in this area will likely focus on:

-

High-resolution structural studies of the toxin-channel complex: While the current model is well-supported, a high-resolution structure of µ-Conotoxin GIIIB bound to the Nav1.4 channel would provide definitive evidence of the binding site and interactions.

-

Engineering of analogs with enhanced selectivity and stability: The structural information can be used to guide the synthesis of µ-Conotoxin GIIIB analogs with improved selectivity for other Nav channel isoforms or enhanced stability for therapeutic applications.

-

Exploration of novel delivery systems: The development of effective delivery systems will be crucial for translating the therapeutic potential of µ-conotoxins into clinical applications.

The continued study of µ-Conotoxin GIIIB and its interactions with sodium channels promises to deepen our understanding of ion channel function and pave the way for the development of new and effective treatments for a range of debilitating diseases.

References

-

Hill, J. M., Alewood, P. F., & Craik, D. J. (1996). Three-dimensional solution structure of mu-conotoxin GIIIB, a specific blocker of skeletal muscle sodium channels. Biochemistry, 35(27), 8824–8835. [Link]

-

Hill, J. M., Alewood, P. F., & Craik, D. J. (1996). Three-Dimensional Solution Structure of µ-Conotoxin GIIIB, a Specific Blocker of Skeletal Muscle Sodium Channels. Biochemistry, 35(27), 8824-8835. [Link]

-

American Chemical Society. (1996). Three-Dimensional Solution Structure of μ-Conotoxin GIIIB, a Specific Blocker of Skeletal Muscle Sodium Channels. Biochemistry. [Link]

-

Smartox Biotechnology. µ-conotoxin-GIIIB Supplier I Nav1.4 sodium channel blocker. [Link]

-

Protein Data Bank Japan. (1996). 1GIB - MU-CONOTOXIN GIIIB, NMR - Summary. [Link]

-

Kubo, S., Chino, N., Watanabe, T. X., Kimura, T., & Sakakibara, S. (1993). Solution synthesis of mu-conotoxin GIIIB: optimization of the oxidative folding reaction. Peptide research, 6(2), 66–72. [Link]

-

French, R. J., & Chanda, B. (2004). Using the deadly μ-conotoxins as probes of voltage-gated sodium channels. The Journal of general physiology, 123(1), 1–4. [Link]

-

Wilson, M. J., Yoshikami, D., Azam, L., Gajewiak, J., Olivera, B. M., Bulaj, G., & Zhang, M. M. (2011). Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity. Future medicinal chemistry, 3(11), 1379–1394. [Link]

-

Deuis, J. R., Inserra, M. C., & Vetter, I. (2024). Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins. Toxins, 16(1), 43. [Link]

-

Wakamatsu, K., Kohda, D., Hatanaka, H., Lancelin, J. M., Ishida, Y., Oya, M., ... & Inagaki, F. (1992). Structure-activity relationships of mu-conotoxin GIIIA: structure determination of active and inactive sodium channel blocker peptides by NMR and simulated annealing calculations. Biochemistry, 31(50), 12577–12584. [Link]

-

Hidaka, Y., Sato, K., Yoshida, T., & Shimada, I. (1990). Synthesis of mu-conotoxin GIIIA: a chemical probe for sodium channels. Chemical & pharmaceutical bulletin, 38(1), 236–238. [Link]

-

Jin, A. H., Deuis, J. R., & Vetter, I. (2020). Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels. Marine drugs, 18(10), 499. [Link]

-

Jin, A. H., Deuis, J. R., & Vetter, I. (2020). Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels. Marine drugs, 18(10), 499. [Link]

-

Jin, A. H., Dekan, Z., & Alewood, P. F. (2018). NMR Structure of μ-Conotoxin GIIIC: Leucine 18 Induces Local Repacking of the N-Terminus Resulting in Reduced NaV Channel Potency. Toxins, 10(10), 421. [Link]

-

ResearchGate. (2018). Three-dimensional structure of μ-conotoxin GIIIC. (A) Backbone... [Image]. Retrieved from [Link]

-

ResearchGate. (2018). Structural overview of μ-conotoxins. (A) Sequence alignment of GIIIA... [Image]. Retrieved from [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., & Li, X. (2023). Effects of µ-Conotoxin GIIIB on the cellular activity of mouse skeletal musculoblast: combined transcriptome and proteome analysis. Reproductive and developmental medicine, 7(4), 253–263. [Link]

-

Lewis, R. J., & Garcia, M. L. (2003). Therapeutic potential of venom peptides. Nature reviews. Drug discovery, 2(10), 790–802. [Link]

Sources

- 1. Mechanism of μ-conotoxin PIIIA binding to the voltage-gated Na+ channel NaV1.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from Conus geographus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient oxidative folding of conotoxins and the radiation of venomous cone snails - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative folding of conotoxins sharing an identical disulfide bridging framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Using the deadly μ-conotoxins as probes of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative folding of conotoxins sharing an identical disulfide bridging framework | Semantic Scholar [semanticscholar.org]

- 9. NMRGenerator - 2D TOCSY and 2D NOESY [sites.google.com]

- 10. Structure-activity relationships of mu-conotoxin GIIIA: structure determination of active and inactive sodium channel blocker peptides by NMR and simulated annealing calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Sites of µ-Conotoxin GIIIB on Voltage-Gated Sodium Channels

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between µ-conotoxin GIIIB (µ-CTX GIIIB) and its primary target, the voltage-gated sodium channel (VGSC), with a particular focus on the skeletal muscle isoform, NaV1.4. µ-Conotoxins are potent neurotoxins isolated from the venom of marine cone snails that have become invaluable tools for probing the structure and function of VGSCs.[1] This document delves into the structural biology of both the toxin and the channel, pinpoints the specific binding sites, and elucidates the functional consequences of their interaction. Furthermore, we present detailed, field-proven methodologies for studying these interactions, including electrophysiological analysis, radioligand binding assays, and site-directed mutagenesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this classic toxin-channel paradigm.

Introduction: The Protagonists

µ-Conotoxin GIIIB: A Molecular Caliper

µ-Conotoxin GIIIB is a 22-amino acid peptide isolated from the venom of the piscivorous marine snail Conus geographus.[2] Its rigid structure, stabilized by three disulfide bridges (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21), makes it an exceptional molecular probe.[2][3] The peptide is characterized by a high density of positively charged residues, particularly arginine and lysine, which are crucial for its biological activity.[3] These cationic side chains are key to the toxin's interaction with the negatively charged outer vestibule of the sodium channel.[3]

The amino acid sequence of µ-CTX GIIIB is: Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Arg-Lys-Cys-Lys-Asp-Arg-Arg-Cys-Lys-Hyp-Met-Lys-Cys-Cys-Ala-NH2 (Hyp denotes trans-4-hydroxyproline)

Voltage-Gated Sodium Channels: The Gatekeepers of Excitability

Voltage-gated sodium channels are large transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle fibers.[4] The principal α-subunit is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[4] The S5 and S6 segments of each domain form the central pore through which sodium ions pass, while the S1-S4 segments constitute the voltage-sensing domains.[4] The re-entrant loops between S5 and S6, known as the P-loops, form the narrowest part of the pore and are critical for ion selectivity and toxin binding.[1][4]

The Binding Site: A Tale of Molecular Recognition

µ-Conotoxin GIIIB acts as a potent pore blocker, physically occluding the ion-conducting pathway of the sodium channel.[1][2] This interaction occurs at neurotoxin binding site 1 of the channel, located in the outer vestibule of the pore.[2][4] The high affinity and selectivity of GIIIB for the skeletal muscle isoform, NaV1.4, is a result of specific electrostatic and steric interactions between the toxin and the channel.[5]

The Crucial Role of the Domain II P-loop in NaV1.4

Extensive research has identified the P-loop of Domain II (DII) in NaV1.4 as the primary determinant of high-affinity binding for µ-CTX GIIIB.[1][6] Sequence differences in this region between NaV isoforms are the principal reason for the toxin's selectivity.[1] Site-directed mutagenesis studies have pinpointed several key residues in the DII S5-P linker of rat NaV1.4 that, when mutated, significantly reduce the toxin's potency.[1][6]

Key residues in the NaV1.4 DII S5-P linker critical for µ-CTX GIIIB binding include:

-

Cys723, Val724, Ala728, Asp730, and Cys731: Mutations of these residues to their counterparts in the less sensitive cardiac isoform (NaV1.5) dramatically decrease the blocking affinity of GIIIB.[1]

-

Ser729 and Asn732: These residues are pivotal for distinguishing between the skeletal muscle (NaV1.4) and neuronal (e.g., NaV1.1) isoforms. Altering these residues can confer a more "brain-like" or "muscle-like" sensitivity to the channel.[1][6]